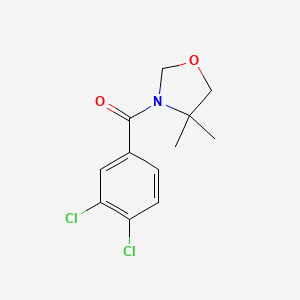
(3,4-Dichlorophenyl)(4,4-dimethyl-1,3-oxazolan-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Agents
One study highlighted the synthesis of novel heterocyclic compounds that included oxazole, pyrazoline, and pyridine entities, which were evaluated for their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). The compounds showed high potency, and their in vitro antibacterial and antifungal activities were promising, indicating potential applications in combating microbial resistance to pharmaceutical drugs (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).
Molecular Docking Studies
Another research endeavor focused on the molecular docking studies of newly synthesized compounds, aiming to understand their interactions and potential as antimicrobial and anticancer agents. The study synthesized compounds like 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone, which showed higher anticancer activity than the reference drug doxorubicin, and possessed significant antimicrobial activity (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).
Antioxidant Properties
Research on the synthesis of diphenylmethane derivative bromophenols, including a natural product, demonstrated effective antioxidant power. Bromination and subsequent reactions led to compounds with significant radical scavenging activities, compared to standard antioxidant compounds like butylated hydroxyanisole (BHA) and α-tocopherol, showcasing their potential as antioxidant agents (H. T. Balaydın, I. Gülçin, A. Menzek, S. Göksu, E. Şahin, 2010).
Synthesis and Characterization
Studies also focused on the synthesis, spectral characterization, and investigation of the kinetics and biological evaluation of compounds with applications in various fields, including medicinal chemistry. For example, research into Re(i) di- and tricarbonyl complexes with tertiary phosphine ligands evaluated their potential toxicity on cancer and non-cancerous cell lines, highlighting their selective cytotoxicity which could be beneficial in cancer therapy (Verity Lindy Gantsho, Mazzarine Dotou, Marta Jakubaszek, B. Goud, G. Gasser, H. Visser, M. Schutte-Smith, 2019).
Propiedades
IUPAC Name |
(3,4-dichlorophenyl)-(4,4-dimethyl-1,3-oxazolidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2/c1-12(2)6-17-7-15(12)11(16)8-3-4-9(13)10(14)5-8/h3-5H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDMUARYROKMNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCN1C(=O)C2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

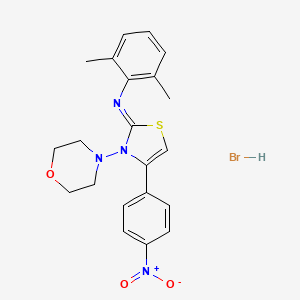
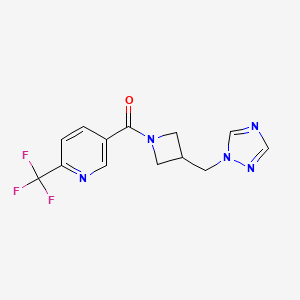
![2-((1H-indol-3-yl)thio)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2653361.png)
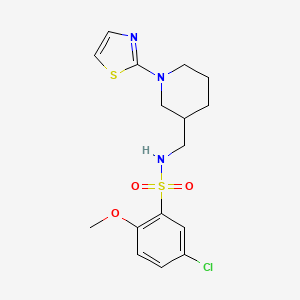
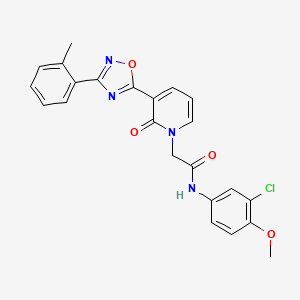
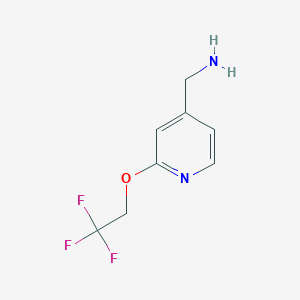
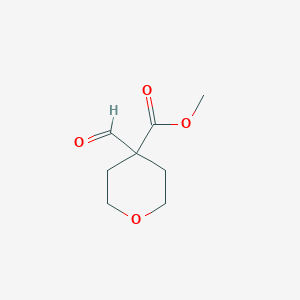
![N-(3-methoxyphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2653368.png)
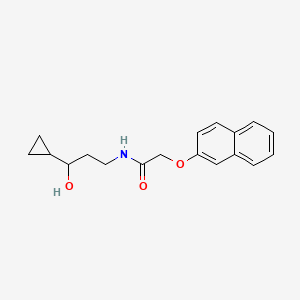



![1-(3-chlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2653379.png)
![Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine](/img/structure/B2653380.png)